molecular formula C11H14N2 B1454682 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1224640-13-4

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

カタログ番号: B1454682
CAS番号: 1224640-13-4
分子量: 174.24 g/mol
InChIキー: JVYGMSUBNDAILS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound features a cyclopropyl ring fused to a quinoxaline ring, making it a cyclic amine with unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding the desired product . Another method includes the use of aldehydes instead of dimethoxymethane to achieve substituted tetrahydroquinoxalines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C12_{12}H16_{16}N2_2
Molecular Weight : 188.27 g/mol
CAS Number : 1553271-94-5

The compound features a tetrahydroquinoxaline core with cyclopropyl and methyl substituents, contributing to its distinct reactivity and biological activity. The structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Drug Discovery

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is recognized for its potential as a lead compound in drug development. Its ability to modulate enzyme activity and interact with various receptors positions it as a candidate for therapeutic interventions in several diseases.

  • Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoxaline exhibit neuroprotective properties by interacting with neuroreceptors. For instance, studies have shown that these compounds can mitigate oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative disorders .
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cancer cells .

Material Science

The compound's stability and reactivity make it suitable for developing novel materials. Its unique structure allows for the exploration of new materials with specific properties that can be utilized in various industrial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoxaline derivatives. The following table summarizes key structural variations and their implications:

Compound NameStructural FeaturesUnique Aspects
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxalineFluorine substitution at position 7Enhanced biological activity
1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydroquinoxalineMethyl substitution at position 6Variation in receptor interaction profiles

Case Studies

Several studies have investigated the applications of tetrahydroquinoxaline derivatives:

Neuroprotection in Animal Models

Research has demonstrated that tetrahydroquinoxaline derivatives protect against neuronal damage in animal models. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease .

Anticancer Activity

A study highlighted the anticancer properties of tetrahydroquinoxaline derivatives against various cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxicity .

作用機序

The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

    1,2,3,4-Tetrahydroquinoxaline: A closely related compound with similar structural features but lacking the cyclopropyl ring.

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: Another similar compound with a methyl group instead of a cyclopropyl ring.

Uniqueness: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, notably monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism. This interaction can lead to altered levels of neurotransmitters, impacting various physiological processes.

Cellular Effects

The compound has demonstrated notable effects on cellular processes:

  • Cell Signaling : It modulates signaling pathways by inhibiting MAO-B, resulting in increased levels of neurotransmitters such as dopamine and serotonin.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown moderate to strong inhibitory activities against the HT-29 colon cancer cell line .

The primary mechanism of action involves binding to MAO-B, where it acts as an inhibitor. This inhibition prevents the breakdown of key neurotransmitters, which can have therapeutic implications for neurological disorders. Additionally, some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • In vitro Studies : In a study involving SKOV-3 ovarian cancer cells, a derivative exhibited GI50 values ranging from 13.52 to 31.04 μM and showed synergistic effects with cisplatin against resistant cell lines .
  • Mechanism Insights : The compound's activity was linked to its ability to modulate RNA interference pathways by interacting with TRBP (TAR RNA-binding protein), enhancing the maturation of siRNA and miRNA .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the tetrahydroquinoxaline structure significantly influence biological activity:

  • Compounds with electron-donating groups at specific positions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity Description Reference
MAO-B InhibitionInhibits enzyme activity leading to increased neurotransmitter levels
Anticancer ActivityExhibits inhibitory effects on HT-29 and SKOV-3 cells
CBSI ActivityDisrupts microtubule dynamics; induces cell cycle arrest

特性

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGMSUBNDAILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736824
Record name 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224640-13-4
Record name 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-cyclopropyl-1,4-dihydro-quinoxaline-2,3-dione (10.0 g, 49.45 mmol, 1.0 equiv) in tetrahydrofuran (500 mL) was added dropwise a 1 M solution of borane-tetrahydrofuran complex (108.8 mL, 108.8 mmol, 2.2 equiv; [CAS RN 14044-65-6]) and the reaction mixture stirred at room temperature over night. The solvent was removed by evaporation under reduced pressure and the crude reaction mixture extracted from a saturated aqueous solution of sodium bicarbonate (100 mL) with ethyl acetate (three times 100 mL). The combined organic phases were dried over sodium sulfate and purified by silica gel column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate to give 4.2 g (49%) of the title compound as a light yellow solid. MS (ISP): m/z=175.4 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.8 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。